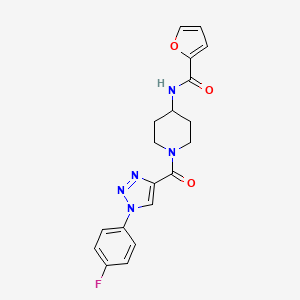

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a synthesized organic molecule that combines various pharmacophores. The presence of a 4-fluorophenyl group, a 1H-1,2,3-triazole ring, a piperidinyl structure, and a furan-2-carboxamide fragment imbues the compound with unique chemical properties. This compound has garnered interest in various fields including medicinal chemistry and pharmacological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step procedures:

Formation of the Triazole Ring: : Utilizing click chemistry, an azide and an alkyne react under copper(I)-catalyzed conditions to yield the 1,2,3-triazole ring.

Incorporation of the 4-Fluorophenyl Group: : Introduction of the 4-fluorophenyl substituent through electrophilic aromatic substitution or coupling reactions.

Synthesis of the Piperidine Intermediate: : Piperidine derivatives are usually synthesized through reductive amination or by nucleophilic substitution.

Assembly of the Final Molecule: : Using standard peptide coupling reagents such as EDCI or HATU, the 1H-1,2,3-triazole-4-carbonyl and furan-2-carboxamide fragments are coupled with the piperidine intermediate.

Industrial Production Methods

For industrial-scale production, optimizations focus on achieving high yield, purity, and cost-efficiency:

Batch Processing: : Ensuring each step reaches near-completion before proceeding to the next.

Continuous Flow Chemistry: : Enhancing reaction rates and selectivity through controlled flow systems.

Green Chemistry Approaches: : Minimizing waste and using eco-friendly solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo a variety of reactions:

Oxidation: : It can be oxidized to introduce oxygen-containing functional groups.

Reduction: : Hydrogenation to modify or saturate double bonds in the structure.

Substitution: : Nucleophilic or electrophilic substitution to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: : KMnO4, CrO3.

Reducing Agents: : NaBH4, H2/Pd.

Substituting Agents: : Halogens (Cl2, Br2), nucleophiles (NH3, RCO2H).

Major Products Formed

The reactions primarily yield modified versions of the original compound with changes in oxidation state, saturation, or substitution at targeted positions.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ligand Design: : Utilized in the design of complex molecular frameworks.

Catalysts: : As a scaffold for designing novel catalysts.

Biology

Binding Studies: : Investigated for its binding affinity to various biological targets.

Enzyme Inhibition: : Explored as potential enzyme inhibitors.

Medicine

Pharmacological Properties: : Evaluated for therapeutic potential in various disease models.

Drug Design: : Basis for the development of new pharmaceuticals.

Industry

Material Science: : Applied in creating advanced materials with specific functional properties.

Wirkmechanismus

The compound interacts with molecular targets through:

Binding to Enzymes: : Inhibiting enzymatic activities by occupying active sites.

Modulation of Receptors: : Altering receptor signaling pathways.

Pathways Involved: : Engages in cellular pathways that control inflammation, apoptosis, or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

Highlighting Uniqueness

Fluorine Substitution: : The presence of a 4-fluorophenyl group distinguishes it from its chloro- and bromo- analogs, potentially altering its electronic properties and reactivity.

Triazole Ring: : The 1,2,3-triazole ring provides a stable, nitrogen-rich aromatic system which enhances binding interactions with biological targets.

These unique features render N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide a compound of significant interest across diverse scientific disciplines.

Biologische Aktivität

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a furan-2-carboxamide group. The presence of the 4-fluorophenyl group is significant for its biological properties. Below is a summary of its chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 887035-89-4 |

| Molecular Formula | C17H18FN5O3 |

| Molecular Weight | 357.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines by affecting signaling pathways such as the Notch-AKT pathway .

- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activity against various pathogens. The incorporation of the piperidine and furan rings may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A recent study evaluated the anticancer effects of similar triazole-containing compounds against breast cancer cells. The results indicated that these compounds induced G2/M phase arrest and apoptosis while generating reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Antimicrobial Efficacy

In vitro studies on related triazole compounds have demonstrated potent activity against various bacterial strains, suggesting that modifications in the structure can lead to enhanced antimicrobial effects. For example, compounds with a similar framework were tested against Mycobacterium tuberculosis, showing promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Case Studies

- Breast Cancer Treatment : A derivative closely related to this compound was tested against breast cancer cell lines. The compound exhibited significant inhibition of cell growth and induced apoptosis via ROS production and disruption of the Notch-AKT signaling pathway .

- Tuberculosis : Another study focused on the anti-tubercular activity of triazole derivatives revealed that specific modifications led to enhanced efficacy against Mycobacterium tuberculosis, indicating a potential pathway for developing new treatments for resistant strains .

Eigenschaften

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVHYLRMNXJDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.